molecular formula C10H13IN4O B7106122 N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide

N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide

Cat. No.: B7106122
M. Wt: 332.14 g/mol
InChI Key: UYDULIUBRZXHCC-UHFFFAOYSA-N
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Description

N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide is an organic compound characterized by the presence of a pyrazine ring substituted with an iodine atom and an aminoethyl group, linked to a cyclopropanecarboxamide moiety

Properties

IUPAC Name

N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN4O/c11-8-5-15-9(6-14-8)12-3-4-13-10(16)7-1-2-7/h5-7H,1-4H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDULIUBRZXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC2=CN=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide typically involves multiple steps:

    Synthesis of 5-iodopyrazine-2-amine: This intermediate can be prepared by iodination of pyrazine-2-amine using iodine and a suitable oxidizing agent such as sodium nitrite in an acidic medium.

    Formation of the aminoethyl intermediate: The 5-iodopyrazine-2-amine is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to form 2-[(5-iodopyrazin-2-yl)amino]ethylamine.

    Cyclopropanecarboxamide coupling: The final step involves coupling the aminoethyl intermediate with cyclopropanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.

    Quality control measures: Including spectroscopic methods (NMR, IR) and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substituted pyrazines: Depending on the nucleophile used, various substituted pyrazines can be obtained.

    Imines and secondary amines: From oxidation and reduction of the aminoethyl group.

Scientific Research Applications

Chemistry

    Building blocks: Used as intermediates in the synthesis of more complex organic molecules.

    Ligands: Can act as ligands in coordination chemistry, forming complexes with metals.

Biology

    Biological probes: Utilized in the development of probes for imaging and diagnostic purposes.

    Enzyme inhibitors: Potential use in designing inhibitors for specific enzymes involved in disease pathways.

Medicine

    Drug development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Anticancer research: Studied for its cytotoxic effects on cancer cell lines.

Industry

    Material science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazine ring can facilitate binding to specific sites on proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide: Similar structure but with a bromine atom instead of iodine.

    N-[2-[(5-chloropyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide: Contains a chlorine atom, offering different reactivity and biological properties.

    N-[2-[(5-fluoropyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide: Fluorine substitution, affecting its electronic properties and interactions.

Uniqueness

The presence of the iodine atom in N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide imparts unique reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can influence the compound’s binding affinity and specificity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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